molecular formula C19H23N3O3S B6953694 Isoquinolin-5-yl-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone

Isoquinolin-5-yl-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone

Cat. No.: B6953694
M. Wt: 373.5 g/mol
InChI Key: SUJQDLAGCNZMQU-UHFFFAOYSA-N
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Description

Isoquinolin-5-yl-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-5-yl-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method for synthesizing isoquinoline derivatives is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control of temperature, pressure, and reaction time, which are critical for the successful synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-5-yl-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinolin-5-yl ketones or carboxylic acids, while reduction may produce isoquinolin-5-yl alcohols.

Scientific Research Applications

Isoquinolin-5-yl-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of isoquinolin-5-yl-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler heterocyclic compound with a similar core structure.

    Pyrrolidine: A five-membered nitrogen-containing ring that is a key component of the compound.

    Piperidine: A six-membered nitrogen-containing ring that is also part of the compound’s structure.

Uniqueness

Isoquinolin-5-yl-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

isoquinolin-5-yl-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-19(18-5-3-4-15-14-20-9-6-17(15)18)21-12-7-16(8-13-21)26(24,25)22-10-1-2-11-22/h3-6,9,14,16H,1-2,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJQDLAGCNZMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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